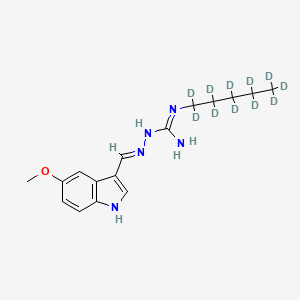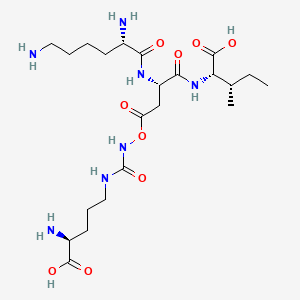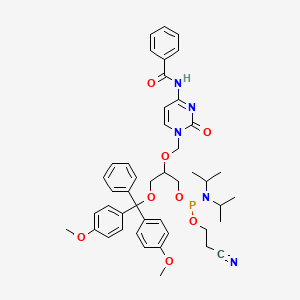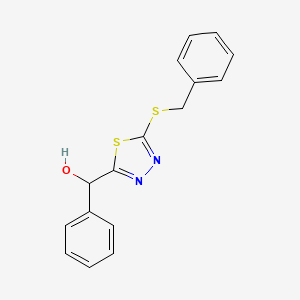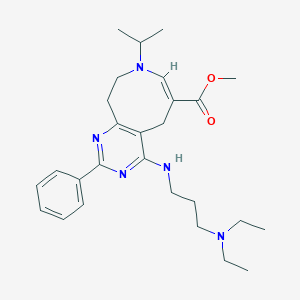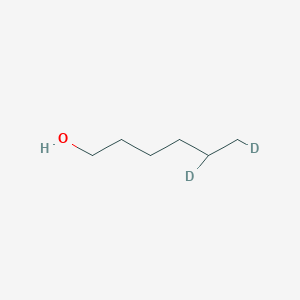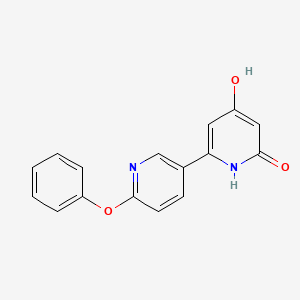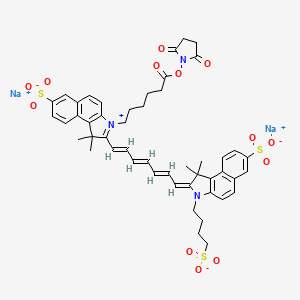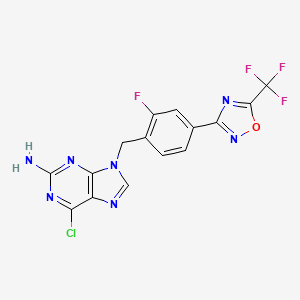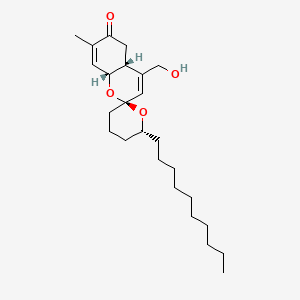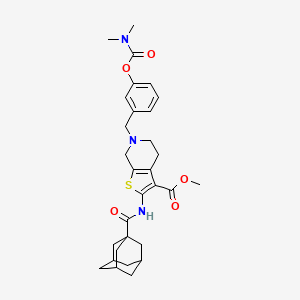
Lipospondin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipospondin, also known as Elaidoyl Tripeptide-37, is a synthetic lipo-peptide composed of elaidic acid and a tripeptide sequence (Elaidyl-Lys-Phe-Lys-OH). It is known for its anti-aging and skin-conditioning properties. This compound is an ester of elaidic acid and Tripeptide-37, which mimics a part of the sequence of Thrombospondin, a protein that plays a crucial role in angiogenesis, extracellular matrix assembly, and tissue remodeling .
準備方法
Synthetic Routes and Reaction Conditions
Lipospondin is synthesized through a peptide synthesis process, where the tripeptide sequence (Lys-Phe-Lys) is first assembled. Elaidic acid is then esterified to the tripeptide to form Elaidoyl Tripeptide-37. The synthesis involves standard peptide coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and degradation of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
化学反応の分析
Types of Reactions
Lipospondin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups. Substitution reactions can produce modified peptides with enhanced or altered biological activity .
科学的研究の応用
Lipospondin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate collagen and elastin production.
Industry: Incorporated into skincare products for its firming and smoothing effects on the skin
作用機序
Lipospondin exerts its effects by activating transforming growth factor-beta (TGF-β), which promotes the production of collagen and elastin by fibroblasts. The elaidic acid component inhibits matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. This dual action helps in maintaining the structural integrity of the extracellular matrix, leading to improved skin elasticity and reduced wrinkles .
類似化合物との比較
Similar Compounds
Palmitoyl Tripeptide-37: An analog of Lipospondin, where elaidic acid is replaced with palmitic acid.
Thrombospondin: A naturally occurring protein with a similar peptide sequence that plays a role in angiogenesis and tissue remodeling.
Uniqueness
This compound is unique due to its specific combination of elaidic acid and the tripeptide sequence, which provides both structural and functional benefits. Its ability to inhibit MMPs while promoting collagen synthesis makes it particularly effective in anti-aging and skin-conditioning applications .
特性
分子式 |
C39H69N5O4 |
|---|---|
分子量 |
672.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(E)-octadec-9-enyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H69N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31-42-34(27-20-22-29-40)37(45)44-36(32-33-25-18-17-19-26-33)38(46)43-35(39(47)48)28-21-23-30-41/h9-10,17-19,25-26,34-36,42H,2-8,11-16,20-24,27-32,40-41H2,1H3,(H,43,46)(H,44,45)(H,47,48)/b10-9+/t34-,35-,36-/m0/s1 |
InChIキー |
WIHOOAPPFFOTDD-PCWRZNOFSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCN[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCNC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


